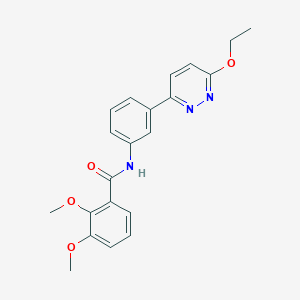
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate, also known as TPTZ, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TPTZ is a thiazole derivative that has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
Mechanism of Action
The mechanism of action of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate involves the formation of a complex with iron ions, which results in a change in the fluorescence emission of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate. This change in fluorescence can be used to detect the presence of iron ions in biological systems.
Biochemical and Physiological Effects:
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to protect against oxidative stress-induced damage. Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has also been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is its high sensitivity and selectivity for iron ions. This makes it an ideal tool for the detection of iron ions in biological systems. However, one limitation of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate in scientific research. One potential application is in the development of new therapies for iron-related diseases, such as iron overload disorders. Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate may also be used as a tool for the detection of iron ions in cancer cells, which may aid in the development of new cancer therapies. Additionally, Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate may be used in the development of new fluorescent probes for the detection of other reactive species in biological systems.
Synthesis Methods
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-bromoacetic acid, followed by the reaction with thioamide. Another method involves the reaction of 2-amino-4-tert-butyl-3-methylpyrrole with 2-chloroacetyl chloride, followed by the reaction with thioamide. These methods have been found to be effective in producing Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate with high yields and purity.
Scientific Research Applications
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in scientific research. One of the most notable applications of Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate has also been used as a tool for the detection of iron ions in biological systems.
properties
IUPAC Name |
tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-8-10(12(16)17-13(2,3)4)18-11(15-8)9-5-6-14-7-9/h9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTABXIDRYMHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


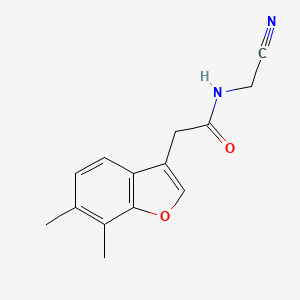
![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)
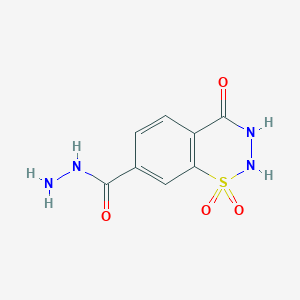
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
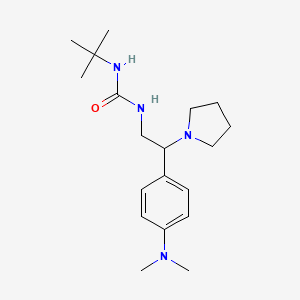
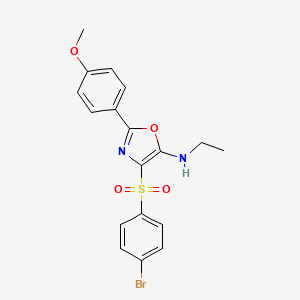
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
